molecular formula C24H31N3O3 B5575071 (1R,7S)-3-cycloheptyl-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-cycloheptyl-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5575071
M. Wt: 409.5 g/mol
InChI Key: UIULCWCOXWKEMM-YOTFRABOSA-N
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Description

(1R,7S)-3-cycloheptyl-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-2-cycloheptyl-N-methyl-1-oxo-N-(2-pyridin-2-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is 409.23654186 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally similar to the requested molecule often focuses on the synthesis of complex organic structures and their detailed analysis. For example, the study by Toze et al. (2013) discusses the nucleophilic cleavage of the 3a,6-epoxy bridge in related molecules, underscoring techniques in synthesizing and analyzing cyclohexane and pyrrolidinone ring systems. Such studies are pivotal for understanding the molecular framework and potential chemical modifications for specific applications (Toze et al., 2013).

Biological Evaluation

Research into similar compounds includes their biological evaluation for therapeutic potential. Although the direct biological activities of the compound were not addressed, studies like those by Rahmouni et al. (2016) provide a framework for assessing the anticancer and enzyme inhibition properties of structurally related molecules. This indicates a broader interest in these compounds for potential therapeutic uses, focusing on their synthesis and the structure-activity relationship (SAR) (Rahmouni et al., 2016).

Catalysis and Chemical Reactions

Antonova et al. (2020) explored the application of novel catalysts in the synthesis of natural product-like structures from precursors sharing functional groups with the compound of interest. This research highlights the role of such molecules in facilitating complex chemical transformations, contributing to the synthesis of biologically active compounds (Antonova et al., 2020).

Antimicrobial Activity

Studies also explore the antimicrobial potential of related compounds. For instance, Hossan et al. (2012) synthesized and evaluated the antimicrobial activity of molecules with core structures similar to the one . Such investigations provide insight into the potential of these molecules to serve as leads in the development of new antimicrobial agents (Hossan et al., 2012).

Properties

IUPAC Name

(1R,7S)-3-cycloheptyl-N-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26(15-12-17-8-6-7-14-25-17)22(28)20-19-11-13-24(30-19)16-27(23(29)21(20)24)18-9-4-2-3-5-10-18/h6-8,11,13-14,18-21H,2-5,9-10,12,15-16H2,1H3/t19-,20?,21?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULCWCOXWKEMM-YOTFRABOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5CCCCCC5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CC=N1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5CCCCCC5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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